molecular formula C14H11ClN2O B2632617 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine CAS No. 443123-49-7

2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No. B2632617
CAS RN: 443123-49-7
M. Wt: 258.71
InChI Key: BZXDZNTZYSSGDG-UHFFFAOYSA-N
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Description

The compound “2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine” is likely to be an organic compound containing a benzoxazole ring, which is a fused ring structure containing a benzene ring and an oxazole ring (a five-membered ring with two carbon atoms, one oxygen atom, and one nitrogen atom). The molecule also has a chloro-methylphenyl group attached to it .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it could be synthesized through a series of reactions involving the formation of the benzoxazole ring and the subsequent attachment of the chloro-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazole ring and the chloro-methylphenyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the chlorine atom could potentially be replaced through a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzoxazole ring could potentially make the compound relatively stable and resistant to degradation .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzoxazole derivatives are known to have biological activity and are used in the development of pharmaceuticals .

Safety and Hazards

Like many organic compounds, this molecule could potentially pose safety hazards. For example, it could be harmful if swallowed, inhaled, or if it comes into contact with the skin .

Future Directions

The future research directions for this compound could potentially involve exploring its biological activity and potential uses in the development of new pharmaceuticals .

properties

IUPAC Name

2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-8-2-4-10(11(15)6-8)14-17-12-7-9(16)3-5-13(12)18-14/h2-7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXDZNTZYSSGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-methyl-phenyl)-benzooxazol-5-ylamine

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